1,2,3-Trichloro-4-fluoro-5-nitrobenzene 1,2,3-Trichloro-4-fluoro-5-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 2416881-64-4
VCID: VC18046924
InChI: InChI=1S/C6HCl3FNO2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H
SMILES:
Molecular Formula: C6HCl3FNO2
Molecular Weight: 244.4 g/mol

1,2,3-Trichloro-4-fluoro-5-nitrobenzene

CAS No.: 2416881-64-4

Cat. No.: VC18046924

Molecular Formula: C6HCl3FNO2

Molecular Weight: 244.4 g/mol

* For research use only. Not for human or veterinary use.

1,2,3-Trichloro-4-fluoro-5-nitrobenzene - 2416881-64-4

Specification

CAS No. 2416881-64-4
Molecular Formula C6HCl3FNO2
Molecular Weight 244.4 g/mol
IUPAC Name 1,2,3-trichloro-4-fluoro-5-nitrobenzene
Standard InChI InChI=1S/C6HCl3FNO2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H
Standard InChI Key SOOFNNKJQPWRHM-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(C(=C1Cl)Cl)Cl)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

The molecular formula of 1,2,3-trichloro-4-fluoro-5-nitrobenzene is C₆HCl₃FNO₂, with a molecular weight of 244.4 g/mol . Its IUPAC name derives from the positions of substituents: chlorine atoms at positions 1, 2, and 3; fluorine at position 4; and a nitro group (-NO₂) at position 5. The compound’s planar aromatic structure is stabilized by resonance, while electron-withdrawing substituents enhance its electrophilicity. Key identifiers include:

  • InChIKey: SOOFNNKJQPWRHM-UHFFFAOYSA-N

  • SMILES: C1=C(C(=C(C(=C1Cl)Cl)Cl)F)N+[O-]

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular Weight244.4 g/mol
Density~1.54 g/cm³ (estimated)
Melting PointNot reported (analog: 53–56°C)
Boiling Point~207°C (estimated for analogs)

Synthesis and Manufacturing

The compound is synthesized via chlorination of fluorinated nitrobenzene precursors. Industrial methods employ continuous flow reactors to optimize yield and purity, with chlorinating agents such as Cl₂ or SO₂Cl₂. Key steps include:

  • Nitration: Introduction of the nitro group to a fluorobenzene derivative.

  • Chlorination: Sequential substitution using chlorinating agents under controlled conditions .

  • Purification: Advanced separation techniques (e.g., column chromatography) isolate the product from by-products like 2,3,4-trichloro-1-fluoro-5-nitrobenzene .

Challenges: Regioselectivity issues arise due to competing substitution at ortho, meta, and para positions. Computational studies (e.g., DFT) aid in predicting reaction pathways .

Physicochemical Properties

Stability and Solubility

The compound is stable under ambient conditions but decomposes at elevated temperatures, releasing toxic gases (e.g., NOₓ, HCl) . It exhibits low water solubility (~0.1 mg/mL) but is soluble in organic solvents like dichloromethane and dimethyl sulfoxide .

Spectral Characteristics

  • IR Spectroscopy: Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-F stretch) .

  • NMR: ¹³C NMR signals for aromatic carbons appear between 120–140 ppm, with deshielding effects from electronegative substituents .

Reactivity and Chemical Behavior

The compound participates in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing groups activating the ring. Key reactions include:

  • Azide Substitution: Fluorine at position 4 is replaced by azide (N₃⁻) in SNAr reactions, forming polyazido derivatives for explosive applications .

  • Reduction: Nitro groups can be reduced to amines using H₂/Pd, yielding trichloro-fluoro-aniline intermediates.

Table 2: Representative Reactions

Reaction TypeReagentsProductApplication
SNArNaN₃, DMF1,2,3-Trichloro-4-azido-5-nitrobenzeneEnergetic materials
ReductionH₂, Pd/C1,2,3-Trichloro-4-fluoro-5-aminobenzenePharmaceutical intermediates

Applications in Scientific Research

Materials Science

The compound serves as a precursor for high-energy-density materials (HEDMs). Its azido derivatives exhibit detonation velocities comparable to lead azide, with lower environmental toxicity .

Organic Synthesis

It is used in synthesizing fluorinated agrochemicals and pharmaceuticals. For example, trichloro-fluoro-aniline derivatives are intermediates in herbicide production .

Computational and Theoretical Studies

DFT calculations reveal:

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity .

  • Electrophilicity Index (ω): 5.8 eV, correlating with toxicity predictions .

Molecular Electrostatic Potential (MEP): Negative potential localized near nitro and chlorine groups, highlighting sites for nucleophilic attack .

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